molecular formula C18H25BO4 B14064814 (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14064814
M. Wt: 316.2 g/mol
InChI Key: CWVBTPLORRUWPH-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with an ethyl acrylate group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:

    Borylation Reaction: The starting material, 4-methylphenylboronic acid, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

    Acrylation Reaction: The boronic ester intermediate is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This step introduces the ethyl acrylate group to the phenyl ring, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The acrylate group can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, solvent (e.g., tetrahydrofuran or ethanol).

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Reduction: Alkane derivatives.

Scientific Research Applications

(E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The ethyl acrylate group provides additional reactivity, allowing the compound to undergo further transformations.

Molecular Targets and Pathways:

    Boronic Ester Group: Reacts with diols and other nucleophiles, facilitating cross-coupling reactions and other transformations.

    Ethyl Acrylate Group: Participates in addition and reduction reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the ethyl acrylate group, making it less versatile in certain synthetic applications.

    4-Methylphenylboronic Acid: Similar structure but lacks the dioxaborolane ring, resulting in different reactivity and stability.

    Ethyl Acrylate: Contains the acrylate group but lacks the boronic ester functionality, limiting its use in cross-coupling reactions.

Uniqueness: (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to the combination of the boronic ester and ethyl acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 3-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C18H25BO4/c1-7-21-16(20)11-10-14-9-8-13(2)15(12-14)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3

InChI Key

CWVBTPLORRUWPH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=CC(=O)OCC)C

Origin of Product

United States

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